molecular formula C20H23N3O3 B5468523 N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide

カタログ番号 B5468523
分子量: 353.4 g/mol
InChIキー: OMRPUFLLMNKOQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide, also known as MPAA, is a compound that has been extensively studied for its potential applications in the field of medicine. MPAA is a derivative of the well-known antipsychotic drug, clozapine, and has been shown to possess similar pharmacological properties.

作用機序

The exact mechanism of action of N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide is not fully understood. However, it is believed to act as a partial agonist at the dopamine D2 and serotonin 5-HT1A receptors, and as an antagonist at the serotonin 5-HT2A receptor. This compound has also been shown to inhibit the reuptake of norepinephrine and dopamine (Bhattacharya et al., 2015).
Biochemical and Physiological Effects:
This compound has been shown to affect various neurotransmitter systems in the brain, including dopamine, serotonin, and norepinephrine. It has been shown to increase the release of dopamine and norepinephrine in the prefrontal cortex, which may contribute to its antipsychotic and antidepressant effects. This compound has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which may contribute to its neuroprotective effects (Bhattacharya et al., 2015).

実験室実験の利点と制限

One of the advantages of using N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide in lab experiments is its well-established pharmacological profile. This compound has been extensively studied in animal models and has been shown to possess a wide range of pharmacological effects. However, one of the limitations of using this compound in lab experiments is its relatively low potency compared to other drugs in its class. This may limit its usefulness in certain experiments (Bhattacharya et al., 2015).

将来の方向性

There are several future directions for the study of N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide. One area of research is the development of more potent derivatives of this compound that may have improved pharmacological properties. Another area of research is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the mechanisms underlying the neuroprotective effects of this compound need to be further elucidated (Bhattacharya et al., 2015).
Conclusion:
In conclusion, this compound is a compound that has been extensively studied for its potential applications in the field of medicine. It possesses antipsychotic, antidepressant, anxiolytic, and analgesic properties and has been shown to affect various neurotransmitter systems in the brain. While this compound has several advantages for use in lab experiments, its relatively low potency may limit its usefulness in certain experiments. Future research should focus on the development of more potent derivatives of this compound and the investigation of its potential use in the treatment of other neurological disorders.

合成法

The synthesis of N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide involves the reaction of 4-(4-methoxyphenyl)piperazine with 3-nitrobenzoyl chloride to obtain 3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzoic acid. This intermediate is then reacted with acetic anhydride to yield this compound. The overall yield of the synthesis is around 50% (Bhattacharya et al., 2015).

科学的研究の応用

N-(3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}phenyl)acetamide has been studied for its potential applications in various fields of medicine. It has been shown to possess antipsychotic, antidepressant, anxiolytic, and analgesic properties. This compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and epilepsy (Bhattacharya et al., 2015).

特性

IUPAC Name

N-[3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-15(24)21-17-5-3-4-16(14-17)20(25)23-12-10-22(11-13-23)18-6-8-19(26-2)9-7-18/h3-9,14H,10-13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMRPUFLLMNKOQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。